4-ethyl-6,7-dihydroxy-2H-chromen-2-one
Overview
Description
. This compound has garnered significant attention due to its promising biological activities, making it a potential candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-ethyl-6,7-dihydroxy-2H-chromen-2-one can be achieved through several methods. One common synthetic route involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA .
Chemical Reactions Analysis
4-ethyl-6,7-dihydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azide, propargyl bromide, and anhydrous potassium carbonate . Major products formed from these reactions include coumarin-triazole derivatives and other coumarin-based compounds with diverse biological activities .
Scientific Research Applications
4-ethyl-6,7-dihydroxy-2H-chromen-2-one has been extensively studied for its biological activities. It exhibits antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties . In medicine, it has shown potential as a therapeutic agent for diseases such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, and Parkinson’s disease . Additionally, it is used in the development of optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-ethyl-6,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it inhibits myeloperoxidase activity and reduces interleukin-6 levels, contributing to its anti-inflammatory effects . It also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress . In cancer cells, it induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
4-ethyl-6,7-dihydroxy-2H-chromen-2-one is similar to other coumarin derivatives such as 6,7-dihydroxy-4-methyl-2H-chromen-2-one and 4-ethyl-5,7-dihydroxy-2H-chromen-2-one . its unique structure, characterized by the presence of an ethyl group at the 4-position and hydroxyl groups at the 6 and 7 positions, imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-ethyl-6,7-dihydroxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-6-3-11(14)15-10-5-9(13)8(12)4-7(6)10/h3-5,12-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISESONVYWLLDIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261286 | |
Record name | 4-Ethyl-6,7-dihydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16574-07-5 | |
Record name | 4-Ethyl-6,7-dihydroxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16574-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-6,7-dihydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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